molecular formula C10H10N4O B1384200 6-amino-2-anilinopyrimidin-4(3H)-one CAS No. 103041-17-4

6-amino-2-anilinopyrimidin-4(3H)-one

Cat. No. B1384200
M. Wt: 202.21 g/mol
InChI Key: LGTZAEPRFMFTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-2-anilinopyrimidin-4(3H)-one” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .

Scientific Research Applications

Antimicrobial and Antifungal Applications

6-amino-2-anilinopyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial potential against various bacteria and fungi. Some derivatives showed pronounced antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and pathogenic fungi such as Candida albicans and Aspergillus niger. The efficacy of these compounds is quantified using the minimum inhibition concentration (MIC) and the diameter of the growth inhibition zone (Attia, Kansoh, & El‐Brollosy, 2014).

Structural and Framework Analysis

Studies focusing on the molecular structure of 6-amino-2-anilinopyrimidin-4(3H)-one derivatives reveal significant polarization of the molecular-electronic structures. These derivatives form intricate hydrogen-bonded frameworks and ribbons, showcasing their potential in forming stable and complex molecular architectures. Such structural insights are vital for understanding the compound's interactions at the molecular level and for designing advanced materials and drugs (Rodríguez, Cobo, Nogueras, Low, & Glidewell, 2007).

Bioisostere Applications

In pharmacology, finding bioisosteres can be crucial for improving drug properties. 6-amino-2-anilinopyrimidin-4(3H)-one has been proposed as a novel bioisostere, particularly for urea. This discovery has led to the development of potent CXCR2 antagonists, showcasing the compound's potential in drug design and development (Lu et al., 2014).

Fungicidal Applications

The fungicidal activities of 2-anilinopyrimidines, closely related to 6-amino-2-anilinopyrimidin-4(3H)-one, against Botrytis cinerea Pers have been explored. The structure-activity study revealed that specific substitutions on the pyrimidine ring significantly influence the fungicidal activity, leading to the development of compounds like mepanipyrim with excellent activity and minimal phytotoxicity (Nagata, Masuda, Maeno, & Miura, 2004).

properties

IUPAC Name

4-amino-2-anilino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTZAEPRFMFTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-anilinopyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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